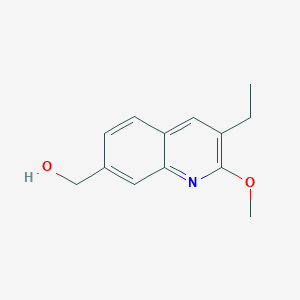![molecular formula C13H18N2 B3394295 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 1082871-89-3](/img/structure/B3394295.png)
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
概要
説明
10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline: is a heterocyclic compound that features a fused ring system combining pyrazine and isoquinoline structures
準備方法
Synthetic Routes and Reaction Conditions:
-
Cyclization Reactions: One common method for synthesizing 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves the cyclization of appropriate precursors
-
Reductive Amination: Another synthetic route involves the reductive amination of a suitable isoquinoline derivative with a pyrazine derivative. This method typically employs reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods:
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions:
-
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
-
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These reactions can convert the compound into more saturated derivatives.
-
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazine or isoquinoline rings. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated amines or hydrocarbons.
科学的研究の応用
Chemistry:
In chemistry, 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology:
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine:
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may act as inhibitors or modulators of specific enzymes or receptors.
Industry:
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.
作用機序
The mechanism of action of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to therapeutic effects.
類似化合物との比較
- 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
- 10-Bromo-2-methyl-1,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Comparison:
Compared to similar compounds, this compound is unique due to its specific substitution pattern and ring structure. This uniqueness can influence its reactivity, pharmacological properties, and applications. For instance, the presence of a methyl group at the 10th position may enhance its binding affinity to certain biological targets compared to its unsubstituted or differently substituted analogs.
特性
IUPAC Name |
10-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-3-11-4-6-15-7-5-14-9-13(15)12(11)8-10/h2-3,8,13-14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXPQWZCSJTZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN3C2CNCC3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743217 | |
| Record name | 10-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082871-89-3 | |
| Record name | 10-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B3394220.png)
![3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Thymidine](/img/structure/B3394239.png)




![2'-Chloro-6'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B3394272.png)




